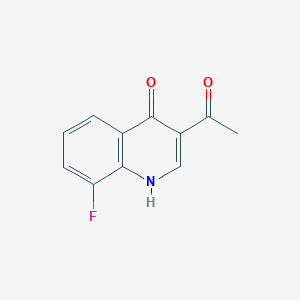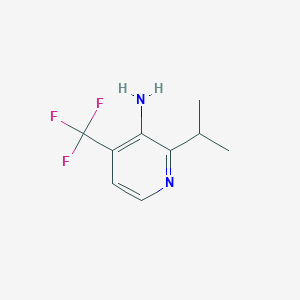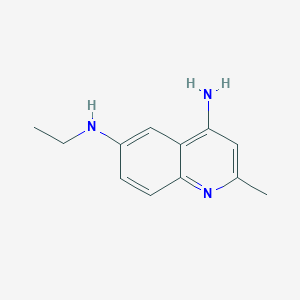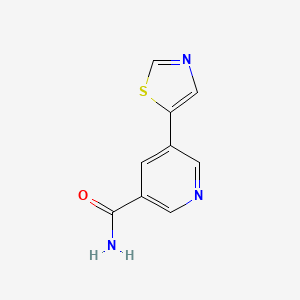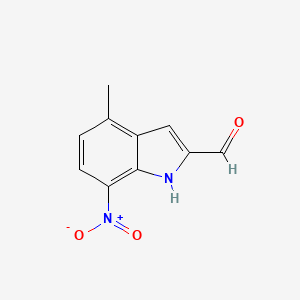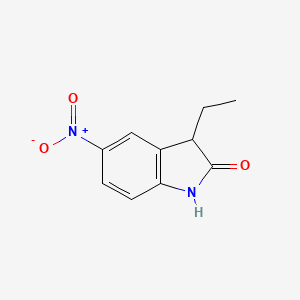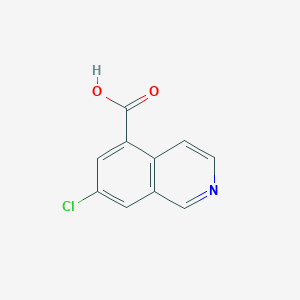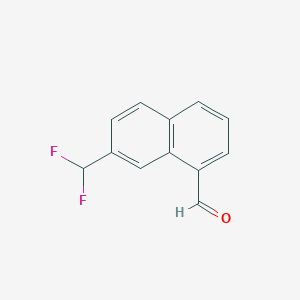![molecular formula C8H19NO3Si B11896041 1-[3-(Trimethoxysilyl)propyl]aziridine CAS No. 130284-94-5](/img/structure/B11896041.png)
1-[3-(Trimethoxysilyl)propyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethoxysilyl)propyl]aziridine is an organosilicon compound with the molecular formula C8H19NO3Si. It is a versatile chemical used in various applications due to its unique structure, which combines the properties of aziridines and silanes. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in fields such as materials science, chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Trimethoxysilyl)propyl]aziridine can be synthesized through the reaction of aziridine with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography helps in obtaining the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trimethoxysilyl)propyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Lewis acids, bases like sodium hydroxide or potassium carbonate
Major Products Formed
- Functionalized silanes
- Silanols and siloxanes
- Various substituted aziridines
Scientific Research Applications
1-[3-(Trimethoxysilyl)propyl]aziridine has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Chemistry: Employed in the synthesis of functionalized silanes and as a precursor for various organosilicon compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[3-(Trimethoxysilyl)propyl]aziridine involves the nucleophilic ring opening of the aziridine ring, which allows it to react with various nucleophiles. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming strong siloxane bonds that contribute to its adhesive properties. The compound’s ability to form covalent bonds with both organic and inorganic substrates makes it a valuable coupling agent .
Comparison with Similar Compounds
1-[3-(Trimethoxysilyl)propyl]aziridine can be compared with other similar compounds such as:
(3-Glycidyloxypropyl)trimethoxysilane: Both compounds contain a trimethoxysilyl group, but (3-Glycidyloxypropyl)trimethoxysilane has an epoxide ring instead of an aziridine ring.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group instead of an aziridine ring, making it more suitable for polymerization reactions.
The uniqueness of this compound lies in its aziridine ring, which provides distinct reactivity compared to other silane coupling agents. This makes it particularly useful in applications requiring specific functionalization and strong adhesion properties .
Properties
CAS No. |
130284-94-5 |
|---|---|
Molecular Formula |
C8H19NO3Si |
Molecular Weight |
205.33 g/mol |
IUPAC Name |
3-(aziridin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C8H19NO3Si/c1-10-13(11-2,12-3)8-4-5-9-6-7-9/h4-8H2,1-3H3 |
InChI Key |
IRXHGUPUDQSJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN1CC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



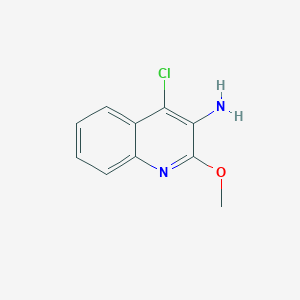
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
